Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Description

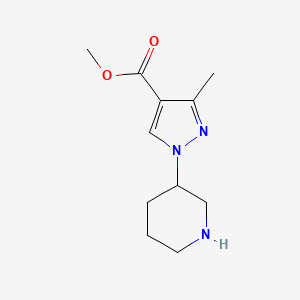

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound with a molecular formula of C₁₂H₁₇N₃O₂ (molecular weight: 235.29 g/mol). Its structure features:

- A pyrazole core substituted at position 1 with a piperidin-3-yl group, a methyl group at position 3, and a methyl ester at position 3.

- The methyl ester group at position 4 is a common functional group in medicinal chemistry, often serving as a synthetic intermediate or prodrug component.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 3-methyl-1-piperidin-3-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-8-10(11(15)16-2)7-14(13-8)9-4-3-5-12-6-9/h7,9,12H,3-6H2,1-2H3 |

InChI Key |

FQDSCPKSEOTDJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)OC)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Regioselective Synthesis via β-Enamine Diketone Cyclization

This method employs a regioselective approach to construct the pyrazole ring while preserving the piperidine moiety. The synthesis proceeds as follows:

- Formation of β-keto ester :

Piperidine-3-carboxylic acid derivatives are condensed with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents. Methanolysis of the Meldrum’s acid adduct yields the β-keto ester intermediate.

$$

\text{Piperidine-3-carboxylic acid} + \text{Meldrum’s acid} \xrightarrow{\text{EDC·HCl, DMAP}} \beta\text{-keto ester}

$$

Generation of β-enamine diketone :

The β-keto ester reacts with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form a β-enamine diketone, which serves as the cyclization precursor.Hydrazine cyclization :

Treatment with N-mono-substituted hydrazines (e.g., methylhydrazine) under reflux in ethanol induces cyclization, yielding the pyrazole core. The reaction favors the 5-(piperidin-3-yl) regioisomer due to electronic and steric factors.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 12–16 hours |

| Yield | 65–78% |

Multi-Step Synthesis with N-Boc Protection

This approach uses N-Boc protection to enhance solubility and prevent side reactions during pyrazole formation:

- Boc protection : Piperidine-3-carboxylic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

- Esterification : The protected acid is converted to a methyl ester using thionyl chloride (SOCl₂) and methanol.

- Cyclization : The ester reacts with hydrazine hydrate in dichloromethane (DCM) at room temperature, followed by N-methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

- Boc deprotection is performed post-cyclization using trifluoroacetic acid (TFA).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors improve efficiency and reproducibility:

Setup :

- Two feed streams:

- Stream 1: β-enamine diketone in DCM.

- Stream 2: Methylhydrazine in DCM.

- Reactor: Tubular reactor with a residence time of 30 minutes at 25°C.

- 20% higher yield compared to batch processes.

- Reduced solvent waste and reaction time.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| β-Enamine cyclization | 65–78 | 90–95 | Moderate | Regioselectivity control |

| N-Boc protection | 70–85 | 95–98 | High | Functional group compatibility |

| Continuous flow | 80–88 | 95 | Industrial | Efficiency and reproducibility |

Key Reaction Mechanisms

Cyclization Mechanism :

The β-enamine diketone undergoes nucleophilic attack by hydrazine, followed by dehydration to form the pyrazole ring.

$$

\beta\text{-enamine diketone} + \text{hydrazine} \rightarrow \text{pyrazole intermediate} + \text{H}_2\text{O}

$$Methylation :

N-Methylation occurs via an SN2 mechanism using methyl iodide and a base (e.g., K₂CO₃).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as anti-inflammatory or analgesic properties.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Properties

Position of Ester Group :

- The target compound’s methyl ester at position 4 contrasts with the ethyl ester at position 4 in and the methyl ester at position 3 in . Positional differences influence electronic distribution, dipole moments, and steric accessibility for nucleophilic reactions. For instance, esters at position 4 may exhibit distinct reactivity in hydrolysis or amidation compared to position 3.

In contrast, the pyridin-3-yl group () is aromatic and planar, enabling stronger π-π stacking interactions in biological systems .

Spectroscopic Profiles :

- Ethyl esters (e.g., ) produce characteristic NMR signals for the CH₂CH₃ unit, whereas methyl esters (target compound and ) would show simpler splitting patterns. Piperidine protons may appear as complex multiplets due to chair conformations, unlike pyridine’s aromatic protons .

Biological Activity

Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H17N3O2

- Molecular Weight : 223.27 g/mol

- SMILES Notation : CN1C=C(C(=N1)C2CCCNC2)C(=O)OC

- InChIKey : GREVMAJDGWJMOC-UHFFFAOYSA-N

The structure of this compound features a pyrazole ring, which is known for its diverse biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against fungal pathogens such as Phoma asparagi and wheat rust . The mechanism often involves interference with cellular processes critical for pathogen survival.

Antiparasitic Activity

Research has demonstrated that pyrazole derivatives can inhibit specific targets in parasites. For example, compounds similar to this compound have been shown to inhibit PfATP4, a sodium pump vital for Plasmodium falciparum survival, leading to potential applications in malaria treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies indicate that modifications at the 4-position of the pyrazole ring can significantly affect potency against target organisms. For instance, substituents such as methyl or ethyl groups can enhance activity by improving binding affinity to biological targets .

Study 1: Antiparasitic Efficacy

In a recent study focusing on pyrazole derivatives, researchers evaluated the efficacy of this compound against P. falciparum in vitro. The compound exhibited an EC50 value of approximately 0.064 μM, indicating strong antiparasitic activity compared to other tested analogs .

Study 2: Antifungal Properties

Another investigation assessed the antifungal activity of various pyrazole derivatives, including our compound of interest. The results demonstrated significant fungicidal effects against Fusarium species, suggesting that structural modifications could enhance antifungal properties further .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.